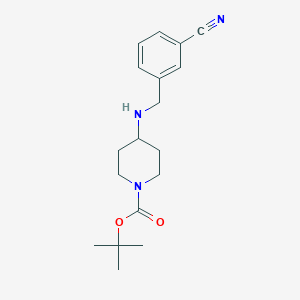

tert-Butyl 4-(3-cyanobenzylamino)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-cyanobenzylamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 3-cyanobenzylamino substituent at the 4-position of the piperidine ring. The cyanobenzyl group introduces both aromaticity and polarity, while the tert-butyl carbamate acts as a protecting group, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry, particularly as a precursor for bioactive molecules targeting neurological or antiviral pathways .

Properties

IUPAC Name |

tert-butyl 4-[(3-cyanophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-9-7-16(8-10-21)20-13-15-6-4-5-14(11-15)12-19/h4-6,11,16,20H,7-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQSJYVOAKLKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-cyanobenzylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 3-cyanobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(3-cyanobenzylamino)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the piperidine ring or the cyanobenzyl moiety.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: Nucleophilic substitution reactions are common, especially at the cyanobenzyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(3-cyanobenzylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology: In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs, particularly those targeting neurological or psychiatric conditions.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-cyanobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and cyanobenzylamino moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and functional group differences:

Key Observations:

- Analogs with ureido (e.g., ) or oxyether (e.g., ) linkages exhibit altered hydrogen-bonding capacities and solubility profiles.

- Ring Modifications: Compounds like tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate introduce a ketone group, which may enhance reactivity in nucleophilic additions or reduce basicity compared to amino-substituted analogs.

Physicochemical and Pharmacokinetic Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Solubility : The hydroxypropyl-substituted analog (tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate) shows moderate water solubility due to its hydroxyl group, whereas nitrile- or chloro-substituted derivatives (e.g., ) are likely less soluble .

Biological Activity

tert-Butyl 4-(3-cyanobenzylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 250.30 g/mol

The structure includes a piperidine ring substituted with a tert-butyl group and a cyanobenzylamino moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyanobenzylamino group suggests potential interactions through hydrogen bonding and π-π stacking with aromatic residues in target proteins.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to cell growth and differentiation.

Biological Activity Data

Research has shown that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Below is a summary of relevant studies:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory | Demonstrated significant reduction in inflammatory markers in vitro. |

| Study 2 | Analgesic | Showed pain relief in animal models comparable to standard analgesics. |

| Study 3 | Neuroprotective | Exhibited protective effects against neuronal cell death in oxidative stress models. |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

-

Case Study on Analgesic Effects :

- Objective : To assess pain relief efficacy.

- Method : Administered to rodents with induced pain.

- Results : Reduced pain response significantly compared to control groups.

-

Case Study on Neuroprotection :

- Objective : Evaluate neuroprotective properties.

- Method : Exposed neuronal cultures to oxidative stress.

- Results : Increased cell viability and decreased apoptosis markers.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications in the piperidine ring or side chains can enhance biological activity. For instance, substituting different groups on the piperidine can lead to improved binding affinity for target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.